Methyl 4-isocyanobenzoate
Overview
Description
Methyl 4-isocyanobenzoate is an organic building block containing an isocyanate group . It has a molecular formula of C9H7NO2 .
Molecular Structure Analysis
The molecular structure of Methyl 4-isocyanobenzoate consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 161.16 .Physical And Chemical Properties Analysis
Methyl 4-isocyanobenzoate is stable under normal conditions. It is incompatible with strong oxidizing agents, strong bases, and strong acids . Thermal decomposition can lead to the release of irritating gases and vapors .Scientific Research Applications
1. Cosmetic, Drug, and Food Preservative Analysis
Methyl 4-isocyanobenzoate, a variant of methyl 4-hydroxybenzoate, is significant in the analysis of cosmetic, drug, and food preservatives. Sharfalddin et al. (2020) explored its single crystal structure and analyzed its intermolecular interactions and crystal packing, offering insight into its pharmaceutical activity (Sharfalddin et al., 2020).
2. Development of Novel Chemical Compounds
In the field of organic chemistry, methyl 4-isocyanobenzoate plays a role in synthesizing novel compounds. For instance, Ji et al. (2014) used 2-isocyanophenyl 4-methylbenzoate, closely related to methyl 4-isocyanobenzoate, in the synthesis of 2,5-diketopiperazine derivatives, showcasing its utility in creating new molecules with potential pharmaceutical applications (Ji, Yi, & Cai, 2014).
3. Catalytic Chemical Reactions
Methyl 4-isocyanobenzoate is instrumental in catalytic chemical reactions. Clemenceau et al. (2017) described a silver nitrate-catalyzed reaction involving methyl α,α-disubstituted α-isocyanoacetates, a category which includes methyl 4-isocyanobenzoate, leading to the formation of imidazolones and quinazolin-4-ones. This reaction has implications for the synthesis of natural products (Clemenceau, Wang, & Zhu, 2017).
4. Role in Metal Corrosion Inhibition
Methyl 4-isocyanobenzoate, through its derivatives, contributes to the field of corrosion inhibition. Neue et al. (2013) investigated isocyanide cyclization reactions involving 2-isocyanoacetophenone, related to methyl 4-isocyanobenzoate, which revealed insights into the formation of various heterocyclic systems, potentially useful in protecting metals from corrosion (Neue, Reiermann, & Würthwein, 2013).
5. Agricultural Applications
In agriculture, methyl 4-isocyanobenzoate derivatives like carbendazim (MBC) are used for fungal disease control. Campos et al. (2015) studied the use of nanoparticles for sustained release of MBC, demonstrating its application in enhancing the efficiency and safety of agricultural fungicides (Campos et al., 2015).
6. Electrochemical Sensing
In the field of electrochemical sensing, methyl 4-isocyanobenzoate derivatives are used for the detection of specific compounds. Soysal (2021) developed an electrochemical sensor based on a molecularly imprinted polymer for recognizing and detecting methyl paraben, showcasing the importance of methyl 4-isocyanobenzoate in developing sensitive detection methods for preservatives (Soysal, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-isocyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMGUIWIJXYCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-isocyanobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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